molecular formula C16H20BNO3S B6342089 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402227-58-0

2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342089
CAS No.: 1402227-58-0
M. Wt: 317.2 g/mol
InChI Key: UGEACKWTWYJLHQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with a 3-methoxyphenyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of 3-methoxyphenylthiourea with α-haloketones to form the thiazole ring. The resulting thiazole derivative is then subjected to borylation using a boronic acid or boronic ester reagent under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is unique due to its combination of a thiazole ring, a 3-methoxyphenyl group, and a boronic acid pinacol ester moiety. This unique structure imparts specific reactivity and properties that are valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-7-6-8-12(9-11)19-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEACKWTWYJLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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